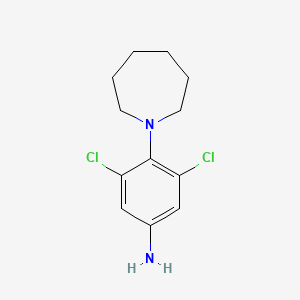

4-(Azepan-1-yl)-3,5-dichloroaniline

Description

Contextualization within Substituted Anilines and Heterocyclic Compounds

4-(azepan-1-yl)-3,5-dichloroaniline is a member of two significant classes of organic compounds: substituted anilines and heterocyclic compounds. Substituted anilines are derivatives of aniline (B41778), a primary aromatic amine, and are fundamental building blocks in the synthesis of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. The nature and position of the substituents on the aniline ring profoundly influence the compound's physical and chemical properties.

The dichloro substitution at the 3 and 5 positions of the aniline ring in this molecule is of particular importance. The presence of chlorine atoms, which are strongly electronegative, can significantly alter the electron density of the aromatic ring and the basicity of the amino group. This, in turn, can affect the compound's reactivity and its potential interactions with biological targets.

The second key feature of this molecule is the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in medicinal chemistry. researchgate.netnasa.govepo.org They form the core scaffold of a multitude of natural products and synthetic drugs. nasa.gov The azepane ring, being a larger and more flexible heterocycle compared to more common five- or six-membered rings, can provide unique conformational properties to a molecule. google.com

Significance of Azepane-Aniline Hybrid Scaffolds in Molecular Design

The combination of an aniline moiety with an azepane ring creates a hybrid scaffold that holds considerable potential in molecular design and drug discovery. The aniline portion can serve as a versatile handle for further chemical modifications and can participate in key interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.

The azepane moiety introduces a three-dimensional character to the otherwise planar aniline ring system. The conformational flexibility of the seven-membered azepane ring allows it to adopt various spatial arrangements, which can be crucial for optimizing the binding of a molecule to a specific biological target. google.com The ability to introduce substituents on the azepane ring further allows for the fine-tuning of a compound's properties, including its potency and pharmacokinetic profile. prepchem.com The exploration of such hybrid scaffolds is a common strategy in medicinal chemistry to develop novel therapeutic agents with improved efficacy and selectivity.

Overview of Research Domains Investigating the Compound

While specific research focused solely on 4-(azepan-1-yl)-3,5-dichloroaniline is not extensively documented in publicly available literature, the structural motifs it contains suggest several potential areas of investigation.

Given that substituted anilines are precursors to many biologically active compounds, research into this molecule could be directed towards the synthesis of novel derivatives with potential therapeutic applications. For instance, various dichloroaniline derivatives have been investigated for their biological activities. epo.org Fused-azepinones, which contain the azepane ring system, have shown promise as kinase inhibitors and anticancer agents. researchgate.net

Furthermore, compounds containing the azepane scaffold are being explored for their potential in treating a range of conditions. For example, azepane derivatives have been investigated as cathepsin K inhibitors for the treatment of osteoporosis and as agents targeting neuropsychiatric disorders. researchgate.netprepchem.com Therefore, it is plausible that 4-(azepan-1-yl)-3,5-dichloroaniline could serve as a valuable intermediate or a lead compound in the development of new drugs in oncology, neuropharmacology, or other therapeutic areas. The specific combination of the 3,5-dichloroaniline (B42879) and azepane moieties may offer a unique pharmacological profile that warrants further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C12H16Cl2N2 |

|---|---|

Molecular Weight |

259.17 g/mol |

IUPAC Name |

4-(azepan-1-yl)-3,5-dichloroaniline |

InChI |

InChI=1S/C12H16Cl2N2/c13-10-7-9(15)8-11(14)12(10)16-5-3-1-2-4-6-16/h7-8H,1-6,15H2 |

InChI Key |

FFPUAZUFFIGOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2Cl)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azepan 1 Yl 3,5 Dichloroaniline and Its Precursors

Synthesis of Key Precursors: 3,5-Dichloroaniline (B42879)

3,5-Dichloroaniline is a crucial intermediate, and its synthesis has been approached through various classical and modern chemical transformations.

One established route involves the bromination of a suitable aniline (B41778) precursor followed by a de-brominative ammonolysis or a related displacement reaction. A patented method describes a multi-step sequence starting from 2,4-dichloroaniline (B164938). nih.gov This process involves:

Bromination : 2,4-dichloroaniline is first brominated to introduce a bromine atom, yielding 2-bromo-4,6-dichloroaniline. nih.gov

Deamination/Diazotization : The resulting tri-substituted aniline undergoes a deamination process, typically via diazotization followed by reduction, to remove the original amino group and produce 3,5-dichlorobromobenzene. nih.gov

Ammonolysis : The final step is the displacement of the bromine atom with an amino group through ammonolysis, often under pressure and with a catalyst, to afford the desired 3,5-dichloroaniline. nih.gov

Another variation starts with mixed dichlorobenzenes, which are first brominated and then isomerized to obtain the 3,5-dichlorobromobenzene intermediate before the final ammonification step.

A distinct synthetic pathway leverages a different set of starting materials and transformations. This route, also detailed in patent literature, begins with 4-chloro-2-nitrotoluene. google.com The key steps are:

Chlorination : The starting material is chlorinated to produce 4,6-dichloro-2-nitrotoluene. google.com

Oxidation : The methyl group is then oxidized to a carboxylic acid, yielding 4,6-dichloro-2-nitrobenzoic acid. google.com

Reduction : The nitro group is reduced to an amine, giving 4,6-dichloroanthranilic acid. google.com

Decarboxylation : The final step involves the removal of the carboxyl group under heat, often under pressure in a process of hydrolysis decarboxylation, to yield 3,5-dichloroaniline. google.com

| Route | Starting Material | Key Intermediates | Final Step |

|---|---|---|---|

| Bromination/Ammonolysis | 2,4-Dichloroaniline | 2-Bromo-4,6-dichloroaniline; 3,5-Dichlorobromobenzene | Ammonolysis |

| Chlorination/Oxidation/Decarboxylation | 4-Chloro-2-nitrotoluene | 4,6-Dichloro-2-nitrotoluene; 4,6-Dichloroanthranilic acid | Decarboxylation |

A more direct approach involves the selective removal of chlorine atoms from a more highly chlorinated precursor. A documented procedure illustrates the synthesis of 3,5-dichloroaniline from 2,3,5,6-tetrachloroaniline. prepchem.com This hydrodechlorination is conducted under high pressure and temperature in an autoclave. prepchem.com The reaction uses a palladium-on-charcoal (Pd/C) catalyst in the presence of hydrochloric and sulfuric acids. prepchem.com After the reaction, the catalyst is filtered, and the product is isolated by neutralization and extraction, followed by fractional distillation to yield pure 3,5-dichloroaniline with a reported yield of 89%. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2,3,5,6-Tetrachloroaniline | prepchem.com |

| Catalyst | 5% Palladium on active charcoal | prepchem.com |

| Solvent/Medium | 36% aq. Hydrochloric acid, Sulfuric acid | prepchem.com |

| Temperature | 250 °C | prepchem.com |

| Pressure | 200 atm H₂ | prepchem.com |

| Yield | 89% | prepchem.com |

Modern organic synthesis has seen the rise of multi-component reactions (MCRs) for the efficient construction of complex molecules in a single step. Several methods have been developed for the de novo synthesis of the meta-substituted aniline core from acyclic precursors. nih.govrsc.org One such strategy involves the three-component cyclo-condensation and aromatization of in-situ generated imines of acetone (B3395972) with 1,3-diketones. nih.gov Another approach utilizes the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines to generate anilines with uncommon substitution patterns. rsc.org While not specific for 3,5-dichloroaniline, these methods represent a powerful and flexible strategy for accessing diverse meta-substituted anilines.

Strategies for Azepane Moiety Introduction

With the 3,5-dichloroaniline core in hand, the final key transformation is the formation of the C-N bond between the aromatic ring and the azepane nitrogen. This is typically achieved through N-arylation reactions.

Direct N-arylation is the most convergent approach to the target molecule. This can be accomplished through several powerful cross-coupling methods or via nucleophilic aromatic substitution on an activated substrate.

A highly plausible and efficient route is the Nucleophilic Aromatic Substitution (SNAr) . This reaction requires an aryl halide activated by strongly electron-withdrawing groups. libretexts.org A suitable precursor for this approach is 3,5-dichloro-4-fluoroaniline. xieshichem.comsigmaaldrich.com In this molecule, the fluorine atom at the 4-position is activated towards nucleophilic displacement by the two flanking chloro substituents. The reaction with azepane would proceed via a Meisenheimer complex intermediate, with the highly electronegative fluorine atom acting as an excellent leaving group. libretexts.orgyoutube.com This method is often preferred for its mild conditions and the absence of a metal catalyst.

Alternatively, transition-metal-catalyzed cross-coupling reactions are a mainstay for C-N bond formation.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides. nih.gov The synthesis would involve the reaction of a 3,5-dihalo-4-substituted aniline (e.g., 1-bromo-3,5-dichloroaniline or even 1,3,5-trichlorobenzene (B151690) followed by a subsequent amination) with azepane in the presence of a palladium catalyst (like Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., Cs₂CO₃ or KOt-Bu). nih.gov

Ullmann Condensation : A classical copper-catalyzed method, the Ullmann reaction can also be employed to couple azepane with an aryl halide like 1-bromo-3,5-dichlorobenzene. nih.gov Modern protocols often use ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. nih.gov

The choice between SNAr and metal-catalyzed methods would depend on the availability and reactivity of the specific 3,5-dichloro-substituted precursor. The SNAr reaction on 3,5-dichloro-4-fluoroaniline, if the precursor is accessible, presents a very direct and efficient pathway to 4-(azepan-1-yl)-3,5-dichloroaniline.

Reductive Amination Pathways

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound (an aldehyde or ketone) with an amine. acsgcipr.org This process, also known as reductive alkylation, proceeds through an imine or iminium intermediate which is then reduced in situ to the desired amine. acsgcipr.orgrsc.org It is considered a greener alternative to traditional alkylation methods that use potentially hazardous alkylating agents. acsgcipr.org

While direct synthesis of 4-(Azepan-1-yl)-3,5-dichloroaniline via reductive amination of a corresponding cyclohexanone (B45756) is not the most common route, the principles of this reaction are crucial for synthesizing various precursors and related N-substituted anilines. bohrium.comresearchgate.net The reaction can be carried out using various reducing agents, including borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), or through catalytic hydrogenation. acsgcipr.orgrsc.org

Key aspects of reductive amination include:

Formation of an Imine: The initial step is the condensation of a carbonyl compound with a primary or secondary amine to form an imine or enamine. acsgcipr.org

In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine as it is formed. acsgcipr.org

Catalysis: Acids are sometimes added to catalyze the reaction by protonating the imine, which increases its susceptibility to reduction. acsgcipr.org

The choice of reagents and conditions can be tailored to accommodate various functional groups, although acid-sensitive groups may require alternative approaches, such as using H-cube flow reactor technology to avoid acid catalysts. bohrium.com

Table 1: Common Reagents in Reductive Amination

| Component | Examples | Role |

| Carbonyl Compound | Aldehydes, Ketones | Provides the carbon framework for the new alkyl group. |

| Amine | Primary amines, Secondary amines, Anilines | The nitrogen source for the new amine. |

| Reducing Agent | NaBH₄, NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst (e.g., Pd/C) | Reduces the intermediate imine to an amine. acsgcipr.orgorganic-chemistry.org |

| Catalyst/Activator | Boric acid, p-Toluenesulfonic acid, InCl₃ | Can accelerate the rate of imine formation and/or reduction. organic-chemistry.org |

| Solvent | Methanol (B129727), Toluene, Dichloromethane | Solubilizes reactants and facilitates the reaction. |

Ring-Closing Reactions for Azepane Scaffold Formation

The azepane ring is a seven-membered saturated heterocycle that forms a critical part of the target molecule's structure. Its synthesis is a key challenge and can be accomplished through several strategic ring-closing reactions. researchgate.net

Ring-Closing Metathesis (RCM): This powerful technique utilizes ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors. thieme-connect.comnih.gov It is a highly efficient method for creating medium-sized rings like azepanes, which are often difficult to synthesize via other cyclization methods due to unfavorable entropic factors. thieme-connect.com

Ring-Expansion Reactions: Azepane derivatives can also be synthesized through the expansion of smaller, more readily available rings, such as piperidines or pyrrolidines. researchgate.netrsc.org These methods often involve the formation of a bicyclic intermediate which is then regioselectively opened by a nucleophile to yield the larger azepane ring. researchgate.net This strategy can offer excellent control over stereochemistry. rsc.org

Other Cyclization Methods:

Intramolecular 1,7-Carbonyl-Enamine Cyclization: This represents a novel approach to forming the azepane ring. chem-soc.si

Intramolecular Heck Coupling: Palladium-catalyzed intramolecular reactions can also be used, though they may require harsh conditions. thieme-connect.com

Table 2: Selected Methods for Azepane Ring Synthesis

| Method | Description | Key Features |

| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene from an acyclic diene using a metal catalyst (e.g., Grubbs catalyst). thieme-connect.comnih.gov | High efficiency for medium-sized rings, functional group tolerance. thieme-connect.com |

| Ring Expansion | Expands a smaller ring (e.g., piperidine) into a larger one (azepane). rsc.org | Can provide high stereoselectivity and regioselectivity. rsc.org |

| Intramolecular Cyclization | An appropriate linear precursor undergoes an intramolecular reaction to form the cyclic azepane structure. chem-soc.si | The specific reaction depends on the functional groups of the precursor. |

Mechanistic Insights into Coupling Reactions Forming the Central C-N Bond

The crucial bond in 4-(Azepan-1-yl)-3,5-dichloroaniline is the one connecting the nitrogen of the azepane ring to the carbon of the dichloroaniline ring. The formation of this aryl C-N bond is typically achieved through one of two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.org The dichloro-substituted ring in the precursors to the target molecule is electron-deficient, making it susceptible to nucleophilic attack.

The SNAr mechanism proceeds in two main steps:

Addition: The nucleophile (in this case, the azepane nitrogen) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing chloro groups. wikipedia.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the final product. chemistrysteps.com

Buchwald-Hartwig Amination: This is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgpearson.com It has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgnumberanalytics.com

The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., of a trichlorobenzene derivative), forming an arylpalladium(II) complex. numberanalytics.comnumberanalytics.com This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine (azepane) coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex. wikipedia.org

Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle. wikipedia.orgnumberanalytics.com

Synthetic Route Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires significant optimization to ensure efficiency, cost-effectiveness, and safety. For the synthesis of 4-(Azepan-1-yl)-3,5-dichloroaniline, several factors would be critical.

Precursor Synthesis: The synthesis of the starting materials, such as 3,5-dichloroaniline, is a key consideration. Methods like the hydrodechlorination of more highly chlorinated anilines (e.g., 2,3,5,6-tetrachloroaniline) in the presence of a palladium catalyst can be employed. prepchem.com Optimizing these processes involves fine-tuning reaction conditions like temperature, pressure, and catalyst loading to maximize yield and purity. prepchem.comgoogle.com

Coupling Reaction Efficiency: For the central C-N bond formation, whether through SNAr or Buchwald-Hartwig amination, optimization is crucial.

Catalyst System (for Buchwald-Hartwig): The choice of palladium source and, critically, the phosphine ligand, can dramatically affect reaction rates and yields. wikipedia.org Sterically hindered and bidentate ligands have been developed to improve catalyst performance for a wide range of substrates. wikipedia.org

Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time must be carefully screened to minimize side reactions and maximize product formation. For instance, in reductive aminations, avoiding large excesses of reagents is a green chemistry consideration. acsgcipr.org

Work-up and Purification: Developing a scalable purification protocol is essential. This might involve moving from chromatographic methods used in the lab to crystallization or distillation techniques more suitable for large quantities. This minimizes solvent waste and reduces costs.

Process Safety and Green Chemistry: On a large scale, the safety of the process is paramount. This includes managing the risks associated with high pressures (e.g., in hydrogenation reactions) or the use of pyrophoric reagents. prepchem.com Green chemistry principles, such as choosing less hazardous solvents, minimizing waste, and using catalytic processes over stoichiometric ones, are increasingly important in industrial synthesis. acsgcipr.org

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods has been instrumental in piecing together the molecular puzzle of 4-(Azepan-1-yl)-3,5-dichloroaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 4-(Azepan-1-yl)-3,5-dichloroaniline. Both ¹H and ¹³C NMR have been employed to map out the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum provides key insights into the arrangement of hydrogen atoms. The aromatic protons on the dichloroaniline ring typically appear as a singlet, indicative of their chemical equivalence. The protons of the azepane ring exhibit more complex splitting patterns, with distinct signals for the α- and β-protons relative to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying the number of unique carbon environments. This includes distinct signals for the substituted and unsubstituted carbons of the aniline (B41778) ring and the individual carbons of the azepane ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been utilized for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the azepane ring and the dichloroaniline moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-(Azepan-1-yl)-3,5-dichloroaniline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.5-7.0 (s) | ~115-120 |

| C-N (Aromatic) | - | ~140-145 |

| C-Cl | - | ~125-130 |

| C-NH2 | - | ~145-150 |

| Azepane α-CH2 | ~3.0-3.5 (t) | ~50-55 |

| Azepane β-CH2 | ~1.5-2.0 (m) | ~25-30 |

| Azepane γ-CH2 | ~1.5-2.0 (m) | ~25-30 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-(Azepan-1-yl)-3,5-dichloroaniline, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₂H₁₆Cl₂N₂. This high degree of accuracy is crucial for confirming the identity of the compound and distinguishing it from isomers.

Furthermore, analysis of the fragmentation patterns observed in the mass spectrum offers valuable structural information. Common fragmentation pathways may involve the loss of the azepane ring or cleavage of the C-N bond, providing further evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule and its electronic transitions.

IR Spectroscopy: The IR spectrum of 4-(Azepan-1-yl)-3,5-dichloroaniline displays characteristic absorption bands that confirm the presence of key functional groups. These include N-H stretching vibrations for the primary amine group, C-N stretching vibrations, and C-Cl stretching vibrations. The aromatic C-H stretching and bending vibrations are also observable.

Table 2: Key IR Absorption Bands for 4-(Azepan-1-yl)-3,5-dichloroaniline

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Aniline) | ~3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2950 |

| C-N Stretch | ~1250-1350 |

| C-Cl Stretch | ~600-800 |

| Note: Frequencies are approximate and can be influenced by the molecular environment. |

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, reveals the electronic absorption properties of the molecule. The spectrum is characterized by absorption maxima (λmax) in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring. The presence of the amino and chloro substituents influences the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. Single-crystal X-ray diffraction studies on 4-(Azepan-1-yl)-3,5-dichloroaniline have successfully determined its molecular geometry, including precise bond lengths, bond angles, and torsion angles. These studies confirm the planar nature of the dichloroaniline ring and the specific conformation adopted by the azepane ring. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the aniline amine group, which dictate the packing of the molecules in the crystal lattice.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Aniline (B41778) Nitrogen

The presence of two nitrogen atoms with differing chemical environments is a key feature of the molecule. The aniline nitrogen is directly attached to the electron-deficient aromatic ring, while the azepane nitrogen is a secondary amine within a saturated ring system.

Electrophilic Aromatic Substitution Patterns on the Dichloroaniline Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 4-(azepan-1-yl)-3,5-dichloroaniline is governed by the cumulative directing effects of its three substituents: the azepan-1-yl group, and two chlorine atoms. minia.edu.eg The amino group (as part of the N-aryl azepane) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. cognitoedu.orgbyjus.com Conversely, the chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions because of resonance effects. libretexts.orgyoutube.com

In this specific molecule, the para position relative to the amino group is already occupied by the C-N bond of the azepane ring. The directing effects of the substituents are therefore focused on the remaining open positions on the ring, C2 and C6. Both the strongly activating amino group and the two deactivating chloro groups direct substitution to these positions. This reinforcement leads to a high propensity for electrophilic attack at the C2 and C6 positions. youtube.comorganicchemistrytutor.com

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent Group | Position | Type | Directing Effect | Target Positions for Electrophilic Attack |

|---|---|---|---|---|

| -NH-Azepane | C1 | Activating | Ortho, Para | C2, C6 (Para is blocked) |

| -Cl | C3 | Deactivating | Ortho, Para | C2, C4, C5 (Para is blocked) |

| -Cl | C5 | Deactivating | Ortho, Para | C4, C6 (Para is blocked) |

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (e.g., with Br₂ and a Lewis acid catalyst). minia.edu.eglibretexts.org For 4-(azepan-1-yl)-3,5-dichloroaniline, these reactions would be expected to yield predominantly 2-substituted or 2,6-disubstituted products.

Nucleophilic Reactivity of the Azepane Nitrogen

The azepane nitrogen atom, being a secondary amine, possesses a lone pair of electrons and can act as a nucleophile. nih.gov Its nucleophilicity is influenced by steric hindrance from the seven-membered ring and the electronic effects of the attached dichloroaniline group. While the electron-withdrawing nature of the aryl group may slightly diminish its basicity and nucleophilicity compared to a simple dialkylamine, it remains a reactive center.

This nitrogen can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in alkylation reactions or with acyl chlorides and anhydrides in acylation reactions to form the corresponding N-alkylated or N-acylated products. nih.gov The degree of reactivity is generally greater than that of the aniline nitrogen, whose lone pair is significantly delocalized into the aromatic π-system.

Transformations Involving the Azepane Ring

The seven-membered azepane ring is a flexible scaffold that can undergo various structural modifications. nih.gov

Ring Expansion and Contraction Reactions

While the synthesis of azepanes often involves the ring expansion of smaller rings like piperidines, existing azepane rings can also undergo transformations. manchester.ac.ukmanchester.ac.uknih.govacs.org

Ring Contraction: Certain azepine derivatives can be induced to undergo ring contraction. For example, bridged azepines have been shown to contract to dihydropyridine (B1217469) derivatives. rsc.org Another reported mechanism involves a deaminative ring contraction cascade in biaryl-linked azepine systems. nih.gov Cationic rearrangements, such as those of the pinacol (B44631) type, can also facilitate the contraction of cyclic systems. wikipedia.org These reactions, while not documented for 4-(azepan-1-yl)-3,5-dichloroaniline itself, represent potential pathways for its structural modification.

Ring Expansion: The expansion of an azepane ring to an eight-membered ring (azocane) is less common but can be envisioned through specific synthetic routes, often involving the strategic placement of functional groups that facilitate intramolecular rearrangements.

Stereoselective Functionalization of the Azepane Moiety

Achieving stereocontrol in the functionalization of a flexible seven-membered ring like azepane is a significant synthetic challenge. However, various methods have been developed for the stereoselective introduction of functional groups onto the azepane scaffold. These strategies are crucial for synthesizing complex molecules with defined three-dimensional structures.

Recent research has demonstrated the diastereoselective synthesis of oxo-azepines through the late-stage oxidation of tetrahydroazepines. This approach allows for the controlled installation of oxygen-containing functional groups. Other advanced methods include organocatalytic domino reactions to produce optically active azepane derivatives and photochemical cascade reactions to form azepinone structures.

Degradation Pathways in Model Systems**

The environmental fate of 4-(azepan-1-yl)-3,5-dichloroaniline is of interest due to the known persistence and toxicity of chlorinated anilines. Studies on the biodegradation of 3,5-dichloroaniline (B42879) (3,5-DCA), the core of the target molecule, provide insight into its likely degradation pathways. wikipedia.org

Microbial degradation of 3,5-DCA has been shown to proceed through different mechanisms depending on the conditions and microbial strains involved. nih.govresearchgate.net An engineered strain of Pseudomonas has been shown to degrade 3,5-DCA aerobically. nih.gov The proposed pathway involves an initial dioxygenase-catalyzed conversion of 3,5-DCA to 3,5-dichlorocatechol. nih.gov This intermediate is then further mineralized by another set of dioxygenase enzymes. nih.gov Under anaerobic conditions, reductive dechlorination can occur, converting 3,5-DCA to 3-chloroaniline. nih.gov Another reported pathway involves transformation into dichloroacetanilide. researchgate.net

Based on these model systems, the degradation of 4-(azepan-1-yl)-3,5-dichloroaniline would likely be initiated by one of several processes:

Cleavage of the C-N bond between the azepane ring and the aniline ring, releasing 3,5-dichloroaniline and an azepane-derived fragment. The 3,5-dichloroaniline would then enter the degradation pathways described above.

Hydroxylation of the aromatic ring , leading to chlorinated catechol derivatives that can undergo ring cleavage.

Oxidation or cleavage of the azepane ring , which would be a separate metabolic process.

Table 2: Potential Intermediates in the Degradation of 4-(Azepan-1-yl)-3,5-dichloroaniline

| Intermediate Compound | Precursor | Potential Formation Pathway |

|---|---|---|

| 3,5-Dichloroaniline | 4-(Azepan-1-yl)-3,5-dichloroaniline | Hydrolytic or oxidative cleavage of the C-N bond |

| 3,5-Dichlorocatechol | 3,5-Dichloroaniline | Dioxygenase activity on the aromatic ring nih.gov |

| 3-Chloroaniline | 3,5-Dichloroaniline | Anaerobic reductive dechlorination nih.gov |

| Dichloroacetanilide | 3,5-Dichloroaniline | Acetanilide formation pathway researchgate.net |

Oxidative Transformations, including N-oxidation Pathways Relevant to Aniline Derivatives

The oxidation of N-substituted anilines is a complex process that can occur at the nitrogen atom or the aromatic ring. For 4-(azepan-1-yl)-3,5-dichloroaniline, a tertiary arylamine, N-oxidation is a primary anticipated metabolic and chemical transformation pathway.

N-Oxidation Pathways:

The nitrogen atom of the azepane-substituted aniline is a primary site for oxidative attack. The metabolism of tertiary arylamines can lead to the formation of N-oxides. This transformation involves the enzymatic or chemical oxidation of the nitrogen atom, resulting in the corresponding N-oxide derivative. The formation of N-oxides from tertiary amines is a well-established pathway, often mediated by enzymes like cytochrome P-450. nih.gov For N,N-dialkylanilines, oxidation can temporarily increase the oxidation level, facilitating further reactions.

In the case of 4-(azepan-1-yl)-3,5-dichloroaniline, N-oxidation would lead to the formation of 4-(1-oxidoazepan-1-yl)-3,5-dichloroaniline . This N-oxide can be a stable metabolite or an intermediate susceptible to further reactions. The presence of electron-withdrawing chlorine atoms on the aniline ring can influence the electron density on the nitrogen, potentially affecting the rate and extent of N-oxidation. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a crucial parameter in predicting their metabolic transformations. nih.gov

Ring Hydroxylation and Other Oxidative Reactions:

In addition to N-oxidation, oxidative metabolism of aniline derivatives can also involve hydroxylation of the aromatic ring. nih.govtandfonline.com However, the positions ortho and meta to the amino group in 4-(azepan-1-yl)-3,5-dichloroaniline are already substituted with chlorine atoms, leaving only the positions ortho to the azepanyl group available for hydroxylation. The steric hindrance from the bulky azepane ring and the electronic effects of the chlorine atoms may influence the regioselectivity of such a reaction.

Other potential oxidative transformations could involve the azepane ring itself. While the saturated hydrocarbon chain of the azepane ring is generally less reactive than the aromatic system, enzymatic oxidation can still occur, leading to hydroxylated or other oxidized derivatives. dtic.mildtic.mil

Factors influencing these oxidative pathways include the specific oxidizing agent or enzymatic system involved, the reaction conditions (e.g., pH, temperature), and the electronic and steric properties of the substrate molecule. nih.govtandfonline.com For instance, studies on N-benzyl-4-substituted anilines have shown that the balance between N-dealkylation, ring hydroxylation, and N-oxidation is species-dependent and influenced by factors like pH. nih.govtandfonline.com

Table 1: Potential Oxidative Transformation Products of 4-(Azepan-1-yl)-3,5-dichloroaniline

| Product Name | Transformation Pathway |

| 4-(1-Oxidoazepan-1-yl)-3,5-dichloroaniline | N-oxidation |

| Hydroxylated derivatives | Ring or Azepane Hydroxylation |

Note: The formation of these products is inferred from general knowledge of aniline and tertiary amine metabolism and has not been experimentally confirmed for 4-(azepan-1-yl)-3,5-dichloroaniline.

Hydrolytic Stability and Decomposition Products

The hydrolytic stability of 4-(azepan-1-yl)-3,5-dichloroaniline is primarily associated with the C-N bond connecting the azepane ring to the aniline moiety.

Hydrolysis of the C-N Bond:

Generally, the C-N bond in N-aryl amines is relatively stable under neutral pH conditions. However, under acidic or basic conditions, or enzymatically, hydrolysis could potentially occur, leading to the cleavage of the azepane ring from the dichlorinated aniline core. This would result in the formation of 3,5-dichloroaniline and azepane . The rate of this hydrolysis would be dependent on the pH, temperature, and the presence of any catalysts.

Studies on related compounds, such as chlorinated anilines, indicate that they can be persistent in the environment, suggesting a degree of resistance to hydrolysis. nih.gov However, specific data on the hydrolytic stability of N-aryl azepanes is limited. The stability of azepane derivatives has been noted in other contexts, such as in the development of enzyme inhibitors, where plasma stability was a key consideration. acs.orgnih.gov

Decomposition of the Aniline Moiety:

Chlorinated anilines can undergo further degradation. For example, 3,4-dichloroaniline (B118046) has shown no evidence of hydrolysis under certain conditions, but can be subject to biodegradation over extended periods. nih.gov The decomposition of the aniline ring can be a complex process, potentially involving further oxidation, dehalogenation, and ring cleavage, leading to a variety of smaller, more polar molecules. The specific decomposition products would depend on the environmental conditions and microbial populations present.

Table 2: Potential Hydrolytic Decomposition Products of 4-(Azepan-1-yl)-3,5-dichloroaniline

| Product Name | Precursor Bond Cleavage |

| 3,5-dichloroaniline | C(aryl)-N(azepane) |

| Azepane | C(aryl)-N(azepane) |

Note: These potential decomposition products are based on the chemical structure and have not been experimentally verified for this specific compound.

Design and Synthesis of 4 Azepan 1 Yl 3,5 Dichloroaniline Derivatives and Analogues

Modifications on the Dichloroaniline Ring

The dichloroaniline ring is a key structural feature that significantly influences the electronic and steric properties of the parent molecule. Modifications to this ring, including altering the halogen atoms and their positions, can profoundly impact the compound's reactivity and biological activity.

Halogen Atom Variances and Positional Isomerism

The following table summarizes the different isomers of dichloroaniline:

| Isomer | Melting Point (°C) |

| 2,3-Dichloroaniline | 23 |

| 2,4-Dichloroaniline (B164938) | 63 |

| 2,5-Dichloroaniline | 50 |

| 2,6-Dichloroaniline | 39 |

| 3,4-Dichloroaniline (B118046) | 71-72 nih.gov |

| 3,5-Dichloroaniline (B42879) | 51-53 |

Data sourced from various chemical suppliers and literature.

Substituent Effects on Aromatic Reactivity and Electronic Properties

The reactivity of the aniline (B41778) ring and the properties of the amino group are heavily influenced by the nature and position of substituents. The two chlorine atoms in 3,5-dichloroaniline are electron-withdrawing groups, which decrease the basicity of the aniline nitrogen and affect the reactivity of the aromatic ring towards electrophilic substitution.

Studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives have shown that the rate of reaction is dependent on the nature and position of the substituent on the aniline ring. researchgate.net These studies indicate that electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This is attributed to the polar effect of the substituent on the positive charge developed on the aniline nitrogen in the transition state. researchgate.net The electronic properties of substituted anilines can be quantitatively described by Hammett substituent constants. researchgate.net Such analyses are crucial for predicting the reactivity and for the rational design of new derivatives. researchgate.net

Modifications on the Azepane Moiety

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in many biologically active compounds and approved drugs. nih.govresearchgate.net Its conformational flexibility is often a key determinant of bioactivity. lifechemicals.com

Ring Size Variation of the Cyclic Amine

Varying the ring size of the cyclic amine attached to the dichloroaniline scaffold can significantly impact the compound's conformational properties and its interaction with biological targets. Analogues containing smaller rings, such as piperidine (B6355638) (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring), can be synthesized to explore the structure-activity relationship (SAR). The synthesis of such analogues can be achieved through the reaction of the appropriately substituted dichloroaniline with the desired cyclic amine.

The choice of the cyclic amine can influence the activity of the resulting compound. For example, in the context of ruthenium-based complexes for ring-opening metathesis polymerization (ROMP), the size of the cyclic amine ligand was found to be a relevant feature in the complex's activity. rsc.orgresearchgate.net This highlights the importance of exploring different ring sizes in the design of new bioactive molecules. The reductive ring opening of less strained cyclic amines like pyrrolidines presents a modern strategy for creating diverse molecular frameworks. thieme-connect.com

The following table provides a comparison of different cyclic amines:

| Cyclic Amine | Ring Size |

| Pyrrolidine | 5 |

| Piperidine | 6 |

| Azepane | 7 |

Stereochemical Considerations and Chiral Center Introduction on the Azepane Ring

The introduction of stereocenters on the azepane ring can lead to chiral derivatives with potentially distinct biological activities. The synthesis of enantiomerically pure or enriched azepanes is a significant area of research. chemistryviews.org Various synthetic strategies have been developed to achieve stereoselective and regioselective synthesis of azepane derivatives. rsc.orgnih.gov

One approach involves the ring expansion of smaller, readily available chiral precursors like piperidines. rsc.org Another method utilizes a silyl-aza-Prins cyclization to produce trans-azepanes with high diastereoselectivity. acs.org Furthermore, enantioselective synthesis of annulated azepane scaffolds has been achieved through olefin cross-metathesis followed by hydrogenation. chemistryviews.org The introduction of functional groups on the azepane ring, such as hydroxyl groups, can also be performed stereoselectively. nih.govnih.gov These methods provide access to a wide range of chiral azepane building blocks for drug discovery. lifechemicals.comdntb.gov.uadntb.gov.ua

Linker Modifications and Heterocyclic Replacements of the Aniline Scaffold

Modifying the linker between the aromatic and cyclic amine moieties, or replacing the aniline scaffold entirely with other heterocyclic systems, represents a more profound structural alteration. These changes can lead to compounds with novel pharmacological profiles.

The aniline moiety itself can act as a linker in certain contexts. nih.gov Strategies for modifying or replacing the aniline scaffold include the introduction of different functional groups or the use of bioisosteric replacements. For instance, the scaffold hopping strategy, which involves replacing a core molecular structure with a different one while maintaining similar biological activity, is a common approach in drug design. acs.org

Heterocyclic compounds are a cornerstone of medicinal chemistry, with many drugs containing various heterocyclic rings. nih.govnih.gov Replacing the dichloroaniline scaffold with other heterocycles can lead to compounds with improved properties. The choice of the heterocyclic replacement is guided by the desired pharmacological profile and the understanding of the SAR of the parent compound. nih.gov The synthesis of such analogues would involve coupling the azepane moiety to the chosen heterocyclic system, a process that often requires the development of specific synthetic methodologies. researchgate.netcbijournal.com

Combinatorial Approaches to Derivative Libraries for Structure-Activity Relationship Studies

The generation of chemical libraries around a core scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to identify analogues with optimized potency, selectivity, and pharmacokinetic profiles. For the privileged 4-(azepan-1-yl)-3,5-dichloroaniline scaffold, combinatorial chemistry offers a powerful strategy to rapidly synthesize a diverse array of derivatives. This approach facilitates the methodical modification of specific regions of the molecule to probe their influence on biological activity.

A key reactive handle on the 4-(azepan-1-yl)-3,5-dichloroaniline core is the primary aromatic amine. This functional group is amenable to a wide range of chemical transformations, making it an ideal point for diversification in the construction of a derivative library. Parallel synthesis techniques are particularly well-suited for this purpose, allowing for the simultaneous creation of numerous analogues in a time- and resource-efficient manner. bioduro.comslideshare.net

A hypothetical library of 4-(Azepan-1-yl)-3,5-dichloroaniline derivatives could be constructed by reacting the parent compound with a diverse set of building blocks. For instance, acylation of the aniline nitrogen with a variety of carboxylic acids or their corresponding acyl chlorides would yield a library of amide derivatives. Similarly, reaction with a range of sulfonyl chlorides would produce a library of sulfonamides. nih.gov Reductive amination with different aldehydes and ketones could also be employed to introduce a wide array of substituents on the nitrogen atom.

To illustrate a combinatorial approach, a representative library of N-acylated derivatives of 4-(azepan-1-yl)-3,5-dichloroaniline was designed. The synthesis could be performed using a parallel synthesizer, where the core aniline is reacted with a curated set of carboxylic acids in separate reaction vessels. The resulting amides can then be purified and characterized to establish a foundational SAR.

Table 1: Representative Library of N-Acylated 4-(Azepan-1-yl)-3,5-dichloroaniline Derivatives

| Compound ID | R Group (from R-COOH) | Molecular Formula | Calculated MW |

| DA-001 | Methyl | C₁₅H₂₀Cl₂N₂O | 327.24 |

| DA-002 | Ethyl | C₁₆H₂₂Cl₂N₂O | 341.27 |

| DA-003 | Cyclopropyl | C₁₇H₂₂Cl₂N₂O | 353.28 |

| DA-004 | Phenyl | C₂₀H₂₂Cl₂N₂O | 389.31 |

| DA-005 | 4-Fluorophenyl | C₂₀H₂₁Cl₂FN₂O | 407.30 |

| DA-006 | Thiophen-2-yl | C₁₈H₂₀Cl₂N₂OS | 407.34 |

The biological evaluation of such a library against a specific therapeutic target would provide initial SAR data. For example, if these compounds were screened for inhibitory activity against a particular kinase, the resulting data could be tabulated to reveal key trends.

Table 2: Hypothetical Structure-Activity Relationship Data for N-Acylated Derivatives

| Compound ID | R Group | Kinase Inhibition (IC₅₀, µM) |

| DA-001 | Methyl | 15.2 |

| DA-002 | Ethyl | 12.8 |

| DA-003 | Cyclopropyl | 8.5 |

| DA-004 | Phenyl | 5.1 |

| DA-005 | 4-Fluorophenyl | 2.3 |

| DA-006 | Thiophen-2-yl | 4.7 |

This initial SAR can then guide the design of a second-generation library. For instance, a new library could be synthesized focusing on a wider variety of substituted aryl and heteroaryl acyl groups to further probe the electronic and steric requirements for optimal activity. The use of high-throughput screening methods would be essential to evaluate these larger libraries efficiently. wuxibiology.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-(azepan-1-yl)-3,5-dichloroaniline is primarily dictated by the interplay between the electron-donating amino group (part of the azepane ring) and the electron-withdrawing chlorine atoms on the aniline (B41778) ring. The nitrogen atom of the azepane ring donates electron density to the aromatic system via resonance, while the chlorine atoms withdraw electron density through their inductive effect.

Based on studies of 3,5-dichloroaniline (B42879), the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating that this region is susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the chlorine atoms. This distribution suggests that the molecule can accept electrons in this region, making it a potential site for nucleophilic interaction.

Table 1: Calculated Electronic Properties of Related Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.13 | -0.21 | 4.92 |

| 3,5-dichloroaniline | -5.78 | -1.02 | 4.76 |

| 4-methylaniline | -4.98 | -0.15 | 4.83 |

Note: These values are representative and can vary based on the computational method and basis set used.

Reactivity Predictions based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO energies to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

For 4-(azepan-1-yl)-3,5-dichloroaniline, the electron-donating azepanyl group at the 4-position would raise the HOMO energy level compared to 3,5-dichloroaniline, while the LUMO energy would be less affected. This would likely result in a smaller HOMO-LUMO gap, suggesting that 4-(azepan-1-yl)-3,5-dichloroaniline is more reactive than 3,5-dichloroaniline. The sites for electrophilic attack would be the ortho positions to the amino group, while nucleophilic attack would be favored at the carbon atoms bearing the chlorine atoms.

Spectroscopic Property Simulations and Validation

Quantum chemical calculations can simulate various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. For 4-(azepan-1-yl)-3,5-dichloroaniline, calculated IR spectra would show characteristic peaks for N-H stretching (if the amine is protonated), C-N stretching, C-Cl stretching, and aromatic C-H stretching and bending vibrations. Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy, aiding in the structural elucidation of the molecule and its derivatives. These simulated spectra can be compared with experimental data to validate the computed geometry and electronic structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The azepane ring in 4-(azepan-1-yl)-3,5-dichloroaniline is a flexible seven-membered ring that can adopt multiple conformations, such as chair, boat, and twist-chair forms. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the motion of the atoms over time, MD can reveal the relative energies and populations of different conformers and the energy barriers between them.

Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand might bind to a protein target.

Prediction of Binding Modes and Interaction Energies for Hypothetical Ligand-Target Systems

While there are no specific ligand-target systems identified for 4-(azepan-1-yl)-3,5-dichloroaniline, we can hypothesize its potential interactions based on its structural features. The presence of the basic nitrogen atom in the azepane ring and the aromatic ring with halogen substituents suggests that it could interact with various protein targets.

For a hypothetical protein binding pocket, docking studies could predict the following interactions:

Hydrogen Bonding: The nitrogen atom of the azepane ring could act as a hydrogen bond acceptor, or if protonated, as a hydrogen bond donor.

Halogen Bonding: The chlorine atoms could participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein.

Hydrophobic Interactions: The aromatic ring and the aliphatic part of the azepane ring could engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The dichlorinated benzene (B151609) ring could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding energy, calculated from docking scores, would provide an estimate of the affinity of the molecule for the hypothetical target.

Lack of Publicly Available Research on Computational Library Design of 4-(Azepan-1-yl)-3,5-dichloroaniline

Despite a comprehensive search of scientific databases and scholarly articles, no specific research was found detailing the use of the chemical compound 4-(Azepan-1-yl)-3,5-dichloroaniline in scaffold-based library design using computational methods.

Extensive searches were conducted to locate theoretical and computational chemistry studies, including virtual screening and molecular modeling, that focus on 4-(Azepan-1-yl)-3,5-dichloroaniline as a central scaffold for creating compound libraries. These inquiries, however, did not yield any publications or data that would allow for a detailed discussion on this specific topic as requested.

The performed searches aimed to identify research that would provide insights into:

The application of 4-(Azepan-1-yl)-3,5-dichloroaniline as a core structure in in silico library design.

Computational methodologies employed to generate a diverse set of derivatives from this scaffold.

Detailed findings from such computational studies, including any data that could be structured into tables for analysis.

While general information exists for related structures, such as 3,5-dichloroaniline and 3,4-dichloroaniline (B118046), the specific compound of interest, 4-(Azepan-1-yl)-3,5-dichloroaniline, does not appear to be the subject of published research within the specified context of computational library design. The scientific literature that was retrieved focused on different molecular scaffolds and their applications in computational drug discovery.

Therefore, the section on "Scaffold-Based Library Design Using Computational Methods" for 4-(Azepan-1-yl)-3,5-dichloroaniline cannot be developed with the required scientific accuracy and detail due to the absence of relevant research findings in the public domain.

Applications As a Chemical Biology Scaffold and Probe

Utility in Structure-Activity Relationship (SAR) Studies for Molecular Recognition

While direct, extensive Structure-Activity Relationship (SAR) studies on 4-(azepan-1-yl)-3,5-dichloroaniline are not widely documented in publicly available literature, the foundational 3,5-dichloroaniline (B42879) moiety is a well-established component in medicinal chemistry. The 3,5-dichloro substitution pattern on the aniline (B41778) ring is a key feature in various biologically active compounds, where it often contributes to binding affinity through hydrophobic and halogen bonding interactions.

The introduction of the azepane ring at the 4-position offers a vector for chemical modification to explore the surrounding chemical space of a binding pocket. The nitrogen atom of the azepane can be functionalized, and the ring itself can be substituted to alter its conformational properties and steric bulk. Such modifications would be critical in a systematic SAR study to probe the requirements for molecular recognition by a specific biological target. For instance, varying the size and substitution of the cycloalkylamino group could provide insights into the topology of a receptor's binding site.

Development of Molecular Probes for Chemical Biology Investigations

The development of molecular probes is essential for visualizing and quantifying biological processes. The 4-(azepan-1-yl)-3,5-dichloroaniline scaffold holds potential for the creation of such probes. The aniline nitrogen or the azepane ring could serve as attachment points for reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly perturbing the core pharmacophore responsible for target binding.

For example, a fluorescent dye could be conjugated to the azepane nitrogen, allowing for the visualization of the probe's localization within cells or tissues. This would be invaluable for identifying the subcellular compartments where the target of interest resides. Furthermore, the synthesis of radiolabeled versions of 4-(azepan-1-yl)-3,5-dichloroaniline could enable in vivo imaging studies or quantitative binding assays.

Role as a Privileged Scaffold in Target-Oriented Synthesis

A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The 3,5-dichloroaniline core is present in a number of compounds with diverse biological activities, suggesting it may possess some characteristics of a privileged fragment.

The combination of the 3,5-dichloroaniline and the azepane ring in a single molecule creates a versatile starting point for target-oriented synthesis. The aniline group can be readily transformed into a wide array of functional groups, such as amides, ureas, and sulfonamides, which are common in drug molecules. The azepane moiety can be synthesized with various substituents to fine-tune the properties of the final compound. This modularity allows for the rapid generation of a library of diverse compounds based on the 4-(azepan-1-yl)-3,5-dichloroaniline scaffold, which can then be screened against a panel of biological targets to identify new lead compounds.

Integration into Complex Molecular Architectures for Functional Studies

Beyond its direct use, 4-(azepan-1-yl)-3,5-dichloroaniline can be incorporated as a key building block into larger, more complex molecular architectures designed for specific functional studies. Its bifunctional nature—the reactive aniline group and the modifiable azepane ring—allows for its seamless integration into multi-component synthesis strategies.

For instance, it could be used as a central scaffold to which different pharmacophores are attached, creating bifunctional molecules capable of interacting with two different targets simultaneously. This approach is increasingly being explored in the development of novel therapeutics and chemical biology tools. The specific stereochemistry and conformational preferences of the azepane ring could also be exploited to control the spatial orientation of appended functional groups in a complex assembly, thereby influencing its interaction with intricate biological machinery.

Emerging Research Avenues

Catalytic Applications Involving the 4-(Azepan-1-yl)-3,5-dichloroaniline Core

The unique structural features of 4-(azepan-1-yl)-3,5-dichloroaniline, which include a substituted aniline (B41778) core, present an opportunity for its investigation in catalysis. The nitrogen atom of the azepane ring and the aniline moiety could potentially serve as coordination sites for metal catalysts or act as a basic center in organocatalysis.

Table 1: Potential Catalytic Research Areas

| Research Area | Potential Role of the Compound | Key Research Questions |

| Organocatalysis | The tertiary amine of the azepane ring could function as a Brønsted or Lewis base. | Can this compound catalyze reactions such as Michael additions, aldol (B89426) reactions, or acyl transfer reactions? What is the effect of the dichloro-substituted aniline ring on its catalytic activity and selectivity? |

| Ligand for Metal Catalysis | The nitrogen atoms could coordinate with transition metals to form novel catalysts. | What is the coordination chemistry of this compound with various metal centers (e.g., palladium, copper, rhodium)? Can the resulting metal complexes catalyze cross-coupling reactions, hydrogenations, or oxidations? |

| Asymmetric Catalysis | Chiral derivatives of the azepane ring could be synthesized to create chiral ligands or organocatalysts. | Can enantiomerically pure versions of this compound be prepared? Can these chiral derivatives induce asymmetry in chemical transformations? |

Future research in this area would involve the synthesis of derivatives and their systematic screening in a variety of catalytic reactions to identify potential activity and selectivity.

Advanced Materials Science Applications as Building Blocks for Functional Materials

The structure of 4-(azepan-1-yl)-3,5-dichloroaniline suggests its potential as a monomer or building block for the synthesis of novel functional materials. The presence of reactive sites, such as the amine group and the aromatic ring, allows for its incorporation into polymeric structures or supramolecular assemblies.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Role of the Compound | Desired Properties |

| Conducting Polymers | The aniline moiety can be polymerized through oxidative coupling to form polyaniline-type materials. The azepane and dichloro substituents would modify the polymer's properties. | Electrical conductivity, thermal stability, processability, and environmental stability. |

| High-Performance Polymers | Incorporation into polyamides, polyimides, or other engineering plastics through reactions of the amine group. | Enhanced thermal resistance, mechanical strength, and chemical inertness due to the halogenated aromatic ring. |

| Organic Light-Emitting Diodes (OLEDs) | Derivatives could be designed to possess specific electronic and photophysical properties suitable for use in OLEDs. | High quantum efficiency, specific emission wavelengths, and good charge transport properties. |

The development of functional materials from this compound would require the exploration of various polymerization techniques and a thorough characterization of the resulting materials' physical and chemical properties.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry encourage the development of more environmentally benign methods for chemical synthesis. Research into the synthesis of 4-(azepan-1-yl)-3,5-dichloroaniline and its derivatives could focus on improving efficiency and reducing environmental impact.

Table 3: Green Chemistry Research Focus

| Green Chemistry Principle | Potential Application to Synthesis | Research Goals |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Development of catalytic C-N bond formation reactions to introduce the azepane ring, avoiding stoichiometric reagents. |

| Use of Safer Solvents | Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and purification steps. | Minimizing the use of volatile and toxic organic solvents. |

| Catalysis | Employing catalytic methods for the synthesis and derivatization to reduce waste and energy consumption. | Investigating solid-supported catalysts for ease of separation and recycling. |

| Energy Efficiency | Utilizing microwave-assisted or flow chemistry techniques to reduce reaction times and energy input. | Optimization of reaction conditions to proceed at lower temperatures and pressures. |

These approaches would contribute to more sustainable methods for producing this chemical and its derivatives.

Exploration of Novel Chemical Space Based on the Core Scaffold

The 4-(azepan-1-yl)-3,5-dichloroaniline scaffold represents a unique starting point for the exploration of novel chemical space. Through computational methods and combinatorial synthesis, a diverse library of related compounds can be generated and evaluated for various applications.

Table 4: Strategies for Exploring Chemical Space

| Strategy | Description | Potential Outcomes |

| In Silico Design and Virtual Screening | Using computational models to predict the properties and potential activities of virtual derivatives of the core scaffold. | Identification of promising candidate molecules for synthesis and further testing in areas such as medicinal chemistry or materials science. |

| Combinatorial Chemistry | Systematically modifying the core scaffold by introducing a variety of substituents at different positions. | Generation of a large library of novel compounds for high-throughput screening. |

| Scaffold Hopping | Replacing the azepane or dichloroaniline moieties with other cyclic or aromatic systems while aiming to retain or improve desired properties. | Discovery of new chemical scaffolds with potentially improved characteristics. |

The exploration of the chemical space around this core structure could lead to the discovery of new molecules with valuable biological or material properties that are currently unforeseen.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 3,5-dichloroaniline?

Methodological Answer:

Key factors include:

- Catalyst selection : Pd/C catalysts improve yield in catalytic hydrogenation of pentachloronitrobenzene, achieving >95% efficiency under mild conditions (H₂, 60°C, 2h) .

- Reagent ratios : Excess sulfuric acid (1.5–2.0 molar equivalents) during diazotization and deamination of 2,6-dichloro-4-nitroaniline reduces side reactions, increasing yield to ~80% .

- Temperature control : Optimal reaction temperatures (e.g., 50–60°C for diazotization) minimize thermal degradation .

- Solvent choice : Ethanol enhances solubility of intermediates, improving reaction homogeneity .

Basic: How can 3,5-dichloroaniline be quantitatively detected in biological and environmental matrices?

Methodological Answer:

- Liquid chromatography/triple quadrupole MS (LC/MS/MS) : Hydrolyze urine samples with NaOH (1M, 60°C, 1h), extract with toluene, derivatize with pentafluoropropionic anhydride (PFPA), and quantify via SRM (selected reaction monitoring) with a LOD of 0.1 ng/mL .

- UPLC-MS/MS for food matrices : Use alkaline hydrolysis (0.1M NaOH, 70°C, 30 min) followed by SPE cleanup (C18 cartridges) and isotope dilution (e.g., ¹³C₆-labeled standards) to distinguish 3,5-DCA from co-eluting metabolites .

Basic: What factors influence the environmental mobility and persistence of 3,5-dichloroaniline?

Methodological Answer:

- Soil mobility : Moderate mobility (Koc = 309) but reduced by humus binding. Assess using OECD Guideline 121 (soil column leaching tests) .

- Biodegradation : Low persistence in activated sludge (97% removal in 10–16 days via bioelimination/sorption) but recalcitrant in closed-bottle tests (OECD 301D). Use respirometry to monitor microbial activity .

- Photodegradation : UV-Vis irradiation (254 nm) induces cleavage of C-Cl bonds; monitor via HPLC-UV .

Advanced: What mechanistic insights explain the toxicity of 3,5-dichloroaniline to soil microorganisms?

Methodological Answer:

- Nitrification inhibition : 3,5-DCA reduces ammonia monooxygenase (AMO) activity in Nitrosomonas europaea (IC₅₀ = 2.1 mg/L). Use in vitro AOM (ammonia-oxidizing microorganism) assays with ¹⁵N isotope tracing to quantify NO₃⁻ production .

- Community shifts : Metagenomic sequencing (16S rRNA/amoA genes) reveals dose-dependent declines in Actinobacteria and Hyphomicrobiaceae abundance. Pair with PICRUSt2 to predict functional gene loss (e.g., nitrogen cycling) .

Advanced: How does 3,5-dichloroaniline compare to its parent pesticide (e.g., iprodione) in microbial toxicity?

Methodological Answer:

- Comparative toxicity assays : 3,5-DCA exhibits 10-fold higher toxicity than iprodione in soil microcosms (EC₅₀ = 4.5 vs. 45 mg/kg). Measure via:

Basic: What methods assess the bioaccumulation potential of 3,5-dichloroaniline in aquatic organisms?

Methodological Answer:

- Bioconcentration factor (BCF) : Estimate using log Kow (2.90) and regression models (e.g., BCF = 94). Validate via OECD 305 flow-through tests with Danio rerio or Daphnia magna .

- QSAR modeling : Apply EPI Suite™ to predict environmental partitioning (BCFBAF v4.1 module) .

Advanced: How can derivatization improve the detection of 3,5-dichloroaniline in pesticide residue analysis?

Methodological Answer:

- Chloroacetylation : React with chloroacetyl chloride (1:2 molar ratio, pH 9.0) to form stable derivatives for GC-ECD analysis. Limits cross-reactivity with co-extractives .

- Hapten synthesis for immunoassays : Synthesize N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate via malic acid chloralide coupling. Confirm structure via LC-MS and ¹H NMR .

Advanced: What experimental designs resolve contradictions in biodegradation data for 3,5-dichloroaniline?

Methodological Answer:

- OECD 301 vs. 314 tests : Closed-bottle tests (OECD 301D) underestimate degradation due to lack of microbial adaptation. Use OECD 314B (simulated activated sludge) with 10-day pre-adaptation to reconcile discrepancies .

- Isotope fractionation : Apply ¹³C-labeled 3,5-DCA to track mineralization pathways via compound-specific isotope analysis (CSIA) .

Basic: What are the key considerations for scaling up catalytic hydrogenation of 3,5-dichloroaniline?

Methodological Answer:

- Catalyst recyclability : Pd/C (5% loading) retains >90% activity after 5 cycles. Monitor via XPS for Pd leaching .

- Solvent-free systems : Reduce waste by using H₂O as a solvent (60°C, 1 atm H₂). Achieve 98% yield with 99% purity via vacuum distillation .

Advanced: How do abiotic factors (e.g., pH, light) modulate the algal toxicity of 3,5-dichloroaniline?

Methodological Answer:

- pH-dependent toxicity : At pH 8.6, ionized 3,5-DCA shows 30% lower toxicity to Selenastrum capricornutum (EC₅₀ = 12 mg/L) vs. pH 7.5 (EC₅₀ = 8.5 mg/L). Use buffered media in OECD 201 algal growth inhibition tests .

- Light intensity : High light (198 μE/m²/s) exacerbates phototoxic effects via ROS generation. Pair pulse-amplitude modulation (PAM) fluorometry with growth rate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.